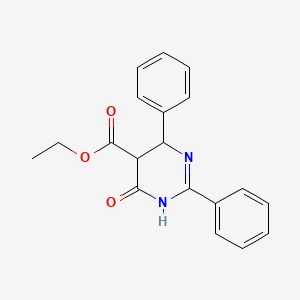

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate

Description

Properties

IUPAC Name |

ethyl 6-oxo-2,4-diphenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-24-19(23)15-16(13-9-5-3-6-10-13)20-17(21-18(15)22)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTHQSOAZSPRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzaldehyde and urea in the presence of a base can lead to the formation of the desired pyrimidine derivative. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification steps like recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents such as sodium borohydride.

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

Oxidation: Formation of 6-oxo-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate.

Reduction: Formation of 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate.

Substitution: Formation of 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate has the following key characteristics:

- Molecular Formula : C19H18N2O3

- CAS Number : 34725-00-3

- Molecular Weight : 318.36 g/mol

The structure features a pyrimidine ring substituted with ethyl and hydroxyl groups, contributing to its diverse reactivity and potential applications.

Medicinal Applications

-

Antimicrobial Activity :

- This compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of pyrimidine compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to this have shown effectiveness against gram-positive and gram-negative bacteria, suggesting potential use in antibiotic development .

-

Anticancer Properties :

- Research has highlighted the potential of pyrimidine derivatives as anticancer agents. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Case studies have demonstrated its effectiveness in vitro against specific cancer cell lines, paving the way for further clinical investigations.

- Anti-inflammatory Effects :

Synthetic Applications

- Intermediate in Organic Synthesis :

- Pharmaceutical Development :

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the induction of apoptosis and modulation of cell cycle regulatory proteins.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The hydroxy and diphenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Lipophilicity and Solubility

Biological Activity

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 226954-82-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 318.36 g/mol. The compound features a pyrimidine ring system substituted with hydroxy and ethyl groups which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cholinesterase Inhibition : Recent studies suggest that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for cholinergic neurotransmission. Inhibiting these enzymes can enhance acetylcholine levels in the synaptic cleft, making them potential candidates for treating conditions like Alzheimer's disease .

- Antioxidant Activity : The presence of hydroxy groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .

- Anticancer Potential : Preliminary studies indicate that pyrimidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell survival .

Research Findings

Several studies have investigated the biological activity of similar pyrimidine derivatives, providing insights into the potential applications of this compound.

In Vitro Studies

A study conducted on a series of pyrimidine derivatives showed that those with hydroxyl substitutions demonstrated significant AChE inhibition, with IC50 values in the nanomolar range. Such results suggest that this compound may possess similar inhibitory effects .

Case Studies

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds structurally related to this compound were shown to improve cognitive function by restoring acetylcholine levels through AChE inhibition .

- Cancer Cell Lines : Research has demonstrated that certain pyrimidine derivatives can induce apoptosis in human cancer cell lines by activating caspase pathways. This compound may follow a similar mechanism based on its structural analogs .

Data Table: Biological Activity Comparison

| Compound Name | AChE Inhibition IC50 (nM) | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Similar Pyrimidine Derivative A | 50 | Moderate | Yes |

| Similar Pyrimidine Derivative B | 30 | High | Yes |

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate, and how can purity be optimized?

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, sulfonated amorphous carbon catalysts (AC-SO3H) in ethanol enable efficient one-pot synthesis under mild conditions, achieving yields up to 80% . Purification typically involves recrystallization from ethanol or column chromatography. Purity optimization requires monitoring via TLC and characterization using NMR, NMR, and HRMS to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using diffractometers, and structures are solved via direct methods with programs like SHELXS. Refinement uses SHELXL, which iteratively adjusts atomic positions and thermal parameters against diffraction data. For example, SHELXTL (Bruker AXS) and open-source SHELX suites are widely adopted for small-molecule crystallography .

Q. What spectroscopic techniques are critical for characterizing this pyrimidine derivative?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, respectively.

- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Cross-referencing with X-ray crystallography data ensures accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict optimized geometries, which are compared to experimental SCXRD data. For instance, deviations >0.05 Å in bond lengths may suggest experimental artifacts, necessitating re-refinement with SHELXL using restraints .

Q. What methodologies assess the antioxidant activity of this compound, and how are results interpreted?

- DPPH Assay : Measures radical scavenging via UV-Vis absorbance at 517 nm. Activity is reported as IC (concentration for 50% inhibition), compared to Trolox standards .

- ABTS Assay : Quantifies decolorization of ABTS radicals at 734 nm. Results are expressed as TEAC (Trolox Equivalent Antioxidant Capacity) .

Q. Table 1: Example Antioxidant Data

| Method | IC (µM) | TEAC (µmol Trolox/g) | Reference |

|---|---|---|---|

| DPPH | 45.2 ± 1.8 | - | |

| ABTS | - | 2.8 ± 0.3 |

Q. How does substituent variation on the pyrimidine ring influence biological activity?

Introducing electron-withdrawing groups (e.g., -CF) at the 4-position enhances electrophilicity, potentially improving enzyme inhibition. For example, trifluoromethyl groups in analogous compounds increase binding affinity to kinase targets . Structure-activity relationship (SAR) studies require synthesizing derivatives and testing via enzymatic assays (e.g., IC determination).

Q. What strategies mitigate safety risks during large-scale synthesis?

- Process Optimization : Use continuous flow reactors to reduce exothermic hazards .

- Safety Protocols : Follow guidelines from safety data sheets (SDS), including PPE (gloves, goggles) and fume hoods .

- Waste Management : Neutralize acidic/byproduct streams before disposal .

Methodological Guidance

Q. How to troubleshoot low yields in Biginelli reactions for this compound?

Q. What crystallographic metrics validate structural reliability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.